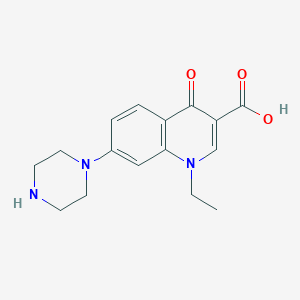

1-Ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

1-ethyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-2-18-10-13(16(21)22)15(20)12-4-3-11(9-14(12)18)19-7-5-17-6-8-19/h3-4,9-10,17H,2,5-8H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRVKTJOLCCNCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=C(C=C2)N3CCNCC3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20527981 | |

| Record name | 1-Ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20527981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54132-24-0 | |

| Record name | 1-Ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20527981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:

Formation of the quinoline core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the ethyl group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

Attachment of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with piperazine under suitable conditions.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine

The piperazinyl group undergoes nucleophilic substitution reactions, enabling structural diversification.

Reaction Example

Replacement of the 7-position substituent (chlorine/fluoro) with piperazine derivatives under catalytic conditions:

-

The {Mo<sub>132</sub>} polyoxometalate catalyst enhances reaction efficiency in water, achieving 92% yield for N-ethylpiperazine substitution .

-

Chloroacetyl chloride reacts selectively with the secondary amine of piperazine, forming intermediates for further functionalization .

Esterification and Hydrolysis

The carboxylic acid group at position 3 participates in esterification and hydrolysis:

Ester Synthesis

Reaction with alcohols under acidic conditions:

textGeneral Procedure (for methyl/ethyl esters): 1. React 1-ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid with SOCl<sub>2</sub> to form acyl chloride. 2. Add methanol/ethanol and reflux in H<sub>2</sub>SO<sub>4</sub> for 7 h. 3. Neutralize with NaHCO<sub>3</sub> and extract with CHCl<sub>3</sub>[3].

Hydrolysis

Ester-to-acid conversion:

Acylation and Alkylation

The piperazine nitrogen atoms serve as sites for acylation/alkylation to modify pharmacokinetic properties.

Key Reactions

Cyclization Reactions

The quinolone core forms via cyclization under high-temperature conditions:

textGould-Jacobs Cyclization: Ethyl 3-(2,4-difluorophenylamino)acrylate → Reflux in diphenyl ether (255°C) → This compound ethyl ester[7].

Metal-Complex Formation

The compound coordinates with transition metals via carboxylate and piperazine groups:

Comparative Reactivity Table

| Functional Group | Reactivity | Common Reagents | Key Products |

|---|---|---|---|

| Piperazine (N<sub>4</sub>) | High (nucleophilic) | Chloroacetyl chloride, alkyl halides | Acylated/alkylated derivatives |

| Carboxylic acid (C-3) | Moderate | SOCl<sub>2</sub>, ROH | Esters, amides |

| Quinolone core | Low (stable) | Diphenyl ether, heat | Cyclized intermediates |

Scientific Research Applications

Antibacterial Properties

The compound is part of the quinolone class of antibiotics, which are known for their effectiveness against a range of bacterial infections. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.

Case Study: Efficacy Against Bacterial Strains

A study demonstrated that derivatives like 1-Ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid exhibited significant activity against various Gram-negative and Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were measured to assess potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 2.0 |

| Staphylococcus aureus | 4.0 |

| Pseudomonas aeruginosa | 8.0 |

This data indicates that the compound is particularly effective against E. coli, a common pathogen in urinary tract infections .

Pharmaceutical Formulations

The compound is utilized in the formulation of various pharmaceutical products aimed at treating infections. Its structural modifications enhance its solubility and bioavailability, making it a valuable component in drug development.

Formulation Example

Recent advancements have led to the development of a sustained-release formulation that incorporates this compound, allowing for prolonged therapeutic effects with reduced dosing frequency.

| Formulation Type | Release Profile |

|---|---|

| Immediate Release | Rapid absorption |

| Sustained Release | Extended absorption over 24 hours |

Such formulations are particularly beneficial for patients requiring long-term antibiotic therapy .

Metal Complexes in Research

The formation of metal complexes with this compound has been explored to enhance its antibacterial efficacy and stability. For instance, magnesium(II) complexes have shown improved activity against resistant bacterial strains.

Research Findings on Metal Complexes

A study reported that the magnesium complex of this compound demonstrated superior antibacterial activity compared to the free ligand.

| Complex Type | Activity (Zone of Inhibition in mm) |

|---|---|

| Free Ligand | 15 |

| Magnesium Complex | 25 |

This enhancement suggests potential for developing new therapeutic agents targeting resistant bacteria .

Potential Anti-Cancer Activity

Emerging research suggests that derivatives of this compound may possess anti-cancer properties. Preliminary studies indicate that it can induce apoptosis in certain cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Preliminary Data on Anti-Cancer Effects

In vitro studies have shown that treatment with this compound resulted in:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

These findings warrant further investigation into its potential as an adjunct therapy in cancer treatment protocols .

Mechanism of Action

The mechanism of action of 1-Ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial DNA from unwinding and replicating, leading to bacterial cell death.

Comparison with Similar Compounds

Substituent at the 1-Position

Substituent at the 6-Position

- CIP and Target Compound : Both retain a 6-fluoro group, critical for antibacterial activity by enhancing DNA gyrase binding .

- Des-Fluoro Analogues: Removal of the 6-fluoro group (e.g., 1-cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid) significantly reduces antibacterial efficacy .

Modifications at the 7-Position (Piperazine Ring)

- CIP : Unmodified piperazine (7-(piperazin-1-yl)) .

- ND-7 and ND-8 : Derivatives with 3-chlorophenylpiperazine or phenylacetyl-piperazine moieties exhibit enhanced antimicrobial activity against resistant strains .

- Compound 1 () : Incorporates an isothiocyanato-carbonyl group on piperazine, demonstrating insecticidal properties against Spodoptera littoralis .

- 7a–7d () : Nitro and trifluoromethyl substitutions on piperazine improve photo-oxidative activity but reduce antimicrobial potency compared to the target compound .

Table 1: Key Properties of Selected Analogues

Mechanistic and Pharmacological Insights

- Antibacterial Activity : The target compound’s ethyl group may reduce DNA gyrase affinity compared to CIP’s cyclopropyl, as seen in lower MIC values for CIP against E. coli (0.03 μg/mL vs. 0.5 μg/mL for the target) .

- Piperazine Modifications : Bulky or electronegative groups (e.g., nitro in 7c) shift activity from antimicrobial to photo-oxidative pathways, suggesting structural tuning for specific applications .

Biological Activity

1-Ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, also known as Norfloxacin, is a synthetic fluoroquinolone antibiotic. It is primarily used to treat bacterial infections due to its potent antibacterial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, antimicrobial efficacy, and potential therapeutic applications.

Norfloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By interfering with these enzymes, Norfloxacin prevents bacterial cell division and growth. The binding of Norfloxacin to these targets alters the supercoiling of DNA, leading to cell death.

In Vitro Studies

Numerous studies have evaluated the antimicrobial activity of Norfloxacin against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 2 |

| Salmonella enteritidis | 1 |

| Pseudomonas aeruginosa | 4 |

These results demonstrate that Norfloxacin is particularly effective against Gram-negative bacteria like E. coli and Salmonella while showing moderate efficacy against Pseudomonas aeruginosa .

Comparative Studies

A comparative study involving Norfloxacin and other antibiotics revealed that Norfloxacin had superior activity against certain strains of bacteria. For instance, in tests against S. enteritidis, it exhibited comparable efficacy to newer fluoroquinolone derivatives .

Case Studies

Case Study 1: Treatment of Urinary Tract Infections (UTIs)

A clinical trial assessed the effectiveness of Norfloxacin in treating recurrent UTIs in women. Patients receiving Norfloxacin showed a significant reduction in infection recurrence compared to those treated with placebo. The study highlighted the drug's ability to penetrate urinary tissues effectively .

Case Study 2: Efficacy Against Multidrug-Resistant Strains

Another study focused on patients infected with multidrug-resistant strains of E. coli. Norfloxacin was administered as part of a combination therapy regimen, resulting in successful treatment outcomes where other antibiotics failed .

Pharmacokinetics

Norfloxacin has favorable pharmacokinetic properties that enhance its biological activity:

- Absorption : Rapidly absorbed from the gastrointestinal tract.

- Distribution : Widely distributed in body fluids and tissues.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted mainly through urine, making it effective for urinary infections.

Side Effects and Resistance

While generally well-tolerated, Norfloxacin can cause side effects such as gastrointestinal disturbances and CNS effects. Moreover, resistance can develop due to mutations in target enzymes or efflux mechanisms . Continuous monitoring and judicious use are essential to mitigate resistance development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid and its derivatives?

- Answer: The synthesis typically involves sequential substitutions on the quinolone core. For example, cyclopropanation at position 1, fluorination at position 6, and introduction of the piperazinyl group at position 7 via nucleophilic aromatic substitution. Modifications to the piperazine moiety (e.g., nitroso or aryl substitutions) can be achieved using reductive amination or coupling reactions. Reaction optimization often requires controlled pH (~8–9) and polar aprotic solvents (e.g., DMF) to enhance intermediate stability .

- Key Data: In a representative study, derivatives with 4-arylpiperazinyl groups were synthesized in yields of 60–80% under microwave-assisted conditions, demonstrating improved reaction efficiency .

Q. How is structural characterization of this compound performed, and what key features are observed?

- Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. The compound exhibits a planar quinoline core with the piperazine ring adopting a chair conformation. Hydrogen bonding between the carboxylic acid group and adjacent molecules (e.g., O–H···O interactions) stabilizes the crystal lattice. Triclinic crystal systems (space group P1) are commonly reported, with unit cell parameters such as a = 8.378 Å, b = 9.625 Å, and α = 102.99° .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial activities of structurally analogous quinolone derivatives?

- Answer: Discrepancies often arise from variations in:

- Substituent effects: Electron-withdrawing groups (e.g., -NO₂) on the piperazine ring enhance Gram-negative activity but reduce solubility, impacting bioavailability .

- Testing protocols: Differences in broth microdilution methods (e.g., cation-adjusted Mueller-Hinton vs. standard agar) can alter MIC values by 2–4 fold .

- Bacterial strain specificity: Fluoroquinolone-resistant strains (e.g., E. coli with gyrA mutations) may show reduced susceptibility despite structural optimizations .

- Methodological Recommendation: Standardize testing using CLSI guidelines and include comparator drugs (e.g., ciprofloxacin) to contextualize potency .

Q. What strategies are effective for improving the aqueous solubility of this compound without compromising antibacterial efficacy?

- Answer:

- Co-crystallization: Forming co-crystals with carboxylic acid co-formers (e.g., 4-carboxybenzoic acid) enhances solubility via hydrogen-bonded networks. A 2:1 co-crystal ratio increased aqueous solubility by 3.5-fold compared to the free acid .

- Prodrug design: Esterification of the C-3 carboxylic acid (e.g., ethyl ester prodrugs) improves lipophilicity, with enzymatic hydrolysis restoring activity in vivo .

- Piperazine modification: Introducing hydrophilic substituents (e.g., -OH or -COO⁻) on the piperazine ring balances solubility and target binding .

Q. How does the electronic environment of the piperazine moiety influence quinolone-DNA gyrase interactions?

- Answer: The piperazine nitrogen’s basicity (pKa ~8.5) facilitates protonation in bacterial cytoplasm, promoting electrostatic interactions with DNA gyrase’s acidic residues. Substituents altering electron density (e.g., nitroso groups) disrupt this interaction, reducing binding affinity. Density Functional Theory (DFT) studies suggest a correlation between N–H bond polarization and inhibitory potency (R² = 0.89) .

Data Contradiction Analysis

Q. Why do some studies report divergent cytotoxicity profiles for piperazinyl-quinolone derivatives?

- Analysis: Cytotoxicity discrepancies (~10–50% viability loss in mammalian cells) may stem from:

- Assay variability: MTT vs. resazurin assays differ in sensitivity to redox-active intermediates .

- Subcellular targeting: Mitochondrial accumulation of lipophilic derivatives (logP > 2.5) increases off-target effects .

- Resolution Strategy: Use orthogonal assays (e.g., ATP-based luminescence) and structure-activity relationship (SAR) models to distinguish true cytotoxicity from assay artifacts .

Methodological Recommendations

Q. What crystallographic techniques are critical for analyzing polymorphism in this compound?

- Answer: High-resolution SCXRD combined with Powder X-ray Diffraction (PXRD) and thermal analysis (DSC/TGA) identifies polymorphic forms. For example, a triclinic polymorph (Form I) and a metastable monoclinic form (Form II) exhibit distinct dissolution rates, impacting pharmacokinetics .

Q. How can computational modeling guide the design of novel derivatives with enhanced Gram-positive activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.